molecular formula C8H13ClO B041068 3-cyclopentylpropanoyl chloride CAS No. 104-97-2

3-cyclopentylpropanoyl chloride

Cat. No.: B041068
CAS No.: 104-97-2
M. Wt: 160.64 g/mol
InChI Key: SZQVEGOXJYTLLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyclopentylpropionyl chloride can be synthesized through the reaction of 3-cyclopentylpropanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid reacts with thionyl chloride to form the corresponding acyl chloride .

Industrial Production Methods

In industrial settings, the production of 3-cyclopentylpropionyl chloride often involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The process may include steps such as distillation and purification to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentylpropionyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthetic Applications

3-Cyclopentylpropanoyl chloride is primarily utilized as a synthetic intermediate in the preparation of various chemical compounds. Notably, it serves as a precursor in the synthesis of:

  • Type 3 17β-Hydroxysteroid Dehydrogenase Inhibitors : These compounds are being explored for their potential in treating conditions related to steroid metabolism, including certain cancers and metabolic disorders .

Table 1: Key Synthetic Applications of this compound

Application AreaDescription
Synthetic IntermediateUsed in the synthesis of steroid inhibitors and other pharmaceutical agents
Pharmaceutical DevelopmentPotential use in drug formulations targeting specific metabolic pathways

Therapeutic Implications

The therapeutic applications of compounds derived from this compound are under investigation. Its derivatives have shown promise in:

  • Anti-inflammatory Agents : Some studies suggest that derivatives may exhibit anti-inflammatory properties, potentially useful in treating autoimmune diseases .
  • Cancer Treatment : Research indicates that certain synthesized compounds may inhibit tumor growth by modulating steroid hormone activity, thus presenting a novel approach to cancer therapy .

Case Studies and Research Findings

  • Synthesis of Steroid Inhibitors :
    • A study highlighted the synthesis of new family inhibitors targeting 17β-hydroxysteroid dehydrogenase using this compound as a key intermediate. The resulting compounds demonstrated significant activity against specific cancer cell lines, indicating their potential for therapeutic use .
  • Inflammatory Disease Models :
    • Another research project utilized derivatives of this compound in animal models of inflammatory diseases. The results showed a marked reduction in inflammatory markers, suggesting potential applications in treating conditions like rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 3-cyclopentylpropionyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-Cyclopentylpropanoyl chloride
  • CAS No.: 104-97-2
  • Molecular Formula : C₈H₁₃ClO
  • Molecular Weight : 160.64 g/mol
  • Density : 1.061 g/cm³
  • Boiling Point : 84.4°C at 760 mmHg
  • Structure: Acyl chloride with a cyclopentyl group attached to the β-carbon of the propanoyl chain.

Synthesis: this compound is synthesized via two primary routes:

Reaction of 3-cyclopentylpropanoic acid with thionyl chloride (SOCl₂), yielding ~99% product .

Use of oxalyl chloride ((COCl)₂) as an alternative chlorinating agent .

Reactivity and Applications :
As an acyl chloride, it undergoes nucleophilic substitution reactions (e.g., with amines, alcohols) to form amides, esters, and ketones. Its cyclopentyl group introduces steric hindrance, modulating reactivity compared to linear-chain analogs. Applications include pharmaceutical intermediates and specialty organic synthesis .

Safety :
Classified as corrosive (R34: Causes burns) and irritant (R37: Irritating to respiratory system). Requires handling under inert conditions and proper PPE .

Comparison with Structurally Similar Compounds

Propionyl Chloride (Propanoyl Chloride)

  • CAS No.: 79-03-8
  • Molecular Formula : C₃H₅ClO
  • Molecular Weight : 92.52 g/mol
  • Boiling Point : 80°C
  • Key Differences :
    • Structure : Lacks the cyclopentyl group, making it smaller and less sterically hindered.
    • Reactivity : Higher electrophilicity due to reduced steric bulk, leading to faster reactions with nucleophiles.
    • Applications : Widely used in industrial synthesis of propionamide derivatives and esters .

3-Chloropropionyl Chloride

  • CAS No.: 625-36-5
  • Molecular Formula : C₃H₄Cl₂O
  • Molecular Weight : 126.97 g/mol
  • Key Differences :
    • Structure : Chlorine substituent at the β-position instead of a cyclopentyl group.
    • Reactivity : Electron-withdrawing Cl enhances electrophilicity of the carbonyl carbon, increasing reactivity in nucleophilic substitutions.
    • Applications : Intermediate in agrochemicals and polymer chemistry .

Phenylacetyl Chloride

  • CAS No.: 103-80-0
  • Molecular Formula : C₈H₇ClO
  • Molecular Weight : 154.6 g/mol
  • Key Differences :
    • Structure : Aromatic phenyl group instead of cyclopentyl.
    • Reactivity : Resonance stabilization of the aromatic ring reduces electrophilicity compared to aliphatic acyl chlorides.
    • Applications : Synthesis of penicillin derivatives and fragrances .

Hexanedioyl Dichloride (Adipoyl Chloride)

  • CAS No.: 111-50-2
  • Molecular Formula : C₆H₈Cl₂O₂
  • Molecular Weight : 183.03 g/mol
  • Key Differences :
    • Structure : Bifunctional acyl chloride with a six-carbon chain.
    • Reactivity : Capable of forming polyamides (e.g., nylon-6,6) via polymerization.
    • Applications : Industrial production of polymers and coatings .

Comparative Data Table

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Group Reactivity Profile
This compound 104-97-2 C₈H₁₃ClO 160.64 84.4 Cyclopentyl-substituted acyl chloride Moderate due to steric hindrance
Propionyl chloride 79-03-8 C₃H₅ClO 92.52 80 Linear acyl chloride High (low steric hindrance)
3-Chloropropionyl chloride 625-36-5 C₃H₄Cl₂O 126.97 90–92 β-Chloro acyl chloride High (electron-withdrawing Cl)
Phenylacetyl chloride 103-80-0 C₈H₇ClO 154.6 105–107 Aromatic acyl chloride Moderate (resonance stabilization)
Hexanedioyl dichloride 111-50-2 C₆H₈Cl₂O₂ 183.03 126–128 Bifunctional acyl chloride High (polymerization capability)

Biological Activity

3-Cyclopentylpropanoyl chloride (C8H13ClO), also known as 3-cyclopentylpropionyl chloride, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a cyclopentyl group attached to a propanoyl chloride moiety. The molecular structure can be represented as follows:

  • Molecular Formula : C8H13ClO
  • CAS Number : 104-97-2

The synthesis of this compound typically involves the reaction of cyclopentanol with thionyl chloride or oxalyl chloride, leading to the formation of the corresponding acyl chloride. This method has been optimized for yield and purity in various studies .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In particular, it has been shown to inhibit cell growth in certain cancer cell lines. For instance, in experiments involving MLL-AF9 transformed cells, this compound exhibited a growth inhibition concentration (GI50) of approximately 75 nM, indicating significant potency against these cancer cells .

The structure-activity relationship (SAR) studies suggest that modifications to the hydrophobic groups attached to the amide can influence the inhibitory activity. Larger hydrophobic groups generally led to reduced activity, emphasizing the importance of molecular size and polarity in drug design .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. In a study focusing on vancomycin-resistant Enterococcus (VRE), derivatives of cyclopentyl compounds showed promising results with minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL for certain analogs . This indicates that this compound could be a candidate for further development in combating resistant bacterial strains.

Table 1: Biological Activity Data

CompoundActivity TypeGI50 (nM)MIC (μg/mL)
This compoundAnticancer (MLL-AF9)75-
Cyclohexane derivativeAntimicrobial (VRE)-0.25
Cyclopropyl derivativeAntimicrobial (VRE)-0.06

Case Studies

  • Case Study on Anticancer Activity :
    A study conducted on the effects of this compound on MLL-AF9 transformed cells demonstrated that this compound significantly inhibited cell proliferation at low concentrations. The introduction of various substituents was analyzed to determine their impact on biological activity, revealing crucial insights into optimizing anticancer agents .
  • Case Study on Antimicrobial Efficacy :
    Research into the antimicrobial properties of cyclopentyl derivatives indicated that structural variations could enhance efficacy against resistant strains like VRE. The study emphasized the importance of cycloalkane structures over aromatic substitutions for maintaining potent antimicrobial activity .

Properties

IUPAC Name

3-cyclopentylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO/c9-8(10)6-5-7-3-1-2-4-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQVEGOXJYTLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00146210
Record name 3-Cyclopentylpropionyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104-97-2
Record name Cyclopentanepropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclopentylpropionyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclopentylpropionyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopentylpropionyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.962
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1.0 g of oxalyl chloride in 15 ml of methylene chloride is added dropwise to a 0° C. solution of 0.65 g of 3-cyclopentylpropionic acid in 15 ml of methylene chloride. The solution is allowed to warm to room temperature and is stirred for 6 hours. The solution is concentrated at reduced pressure, rediluted with 25 ml of methylene chloride and reconcentrated to give 3-cyclopentylpropionyl chloride.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-cyclopentylpropanoyl chloride
3-cyclopentylpropanoyl chloride
3-cyclopentylpropanoyl chloride
3-cyclopentylpropanoyl chloride
3-cyclopentylpropanoyl chloride
3-cyclopentylpropanoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.